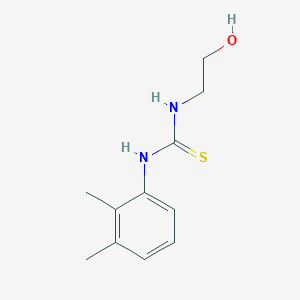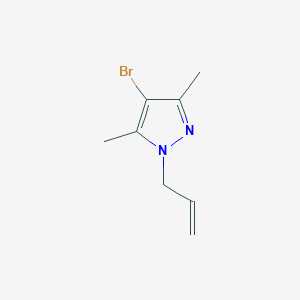![molecular formula C12H18N2OS B188354 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 301321-98-2](/img/structure/B188354.png)
2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, or 2-AETCT, is a cyclic organic compound with a structure composed of a nitrogen-containing heterocycle and an amide group. It is a member of the cyclohepta[b]thiophene family of compounds, which are known for their unique physical and chemical properties. 2-AETCT has recently become of interest in the scientific community due to its potential applications in the fields of drug discovery, material science, and biochemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves the condensation of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid with ethylamine, followed by reduction of the resulting imine to form the desired compound.
Starting Materials
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, ethylamine, reducing agent (e.g. sodium borohydride)
Reaction
Add ethylamine to 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid in a suitable solvent (e.g. ethanol) and heat the mixture to reflux for several hours to form an imine intermediate., Cool the reaction mixture and add a reducing agent (e.g. sodium borohydride) to reduce the imine to the desired compound, 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide., Isolate the product by filtration or chromatography and purify as necessary.
Mecanismo De Acción
The exact mechanism of action of 2-AETCT is still not fully understood. However, it has been suggested that 2-AETCT binds to proteins, enzymes, and other biomolecules, leading to changes in their structure and function. Additionally, 2-AETCT has been found to interact with metal ions, leading to the formation of chelates.
Efectos Bioquímicos Y Fisiológicos
2-AETCT has been found to have a wide range of biochemical and physiological effects. In particular, 2-AETCT has been found to possess anti-inflammatory, anti-fungal, and anti-bacterial properties. Additionally, 2-AETCT has been found to act as a chelating agent and a catalyst, as well as a fluorescent probe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of working with 2-AETCT in the lab are its low cost, ease of synthesis, and wide range of potential applications. However, there are some limitations to working with 2-AETCT in the lab. In particular, 2-AETCT is a hazardous chemical and should be handled with caution. Additionally, the exact mechanism of action of 2-AETCT is still not fully understood, making it difficult to predict its effects.
Direcciones Futuras
There are many potential future directions for research on 2-AETCT. These include further exploration of its potential applications in drug discovery, material science, and biochemistry. Additionally, further research on the mechanism of action of 2-AETCT could lead to a better understanding of its effects and potential uses. Additionally, further research on the synthesis of 2-AETCT could lead to more efficient and cost-effective methods. Finally, further research on the safety and toxicity of 2-AETCT could lead to the development of safer and more effective drugs and materials.
Aplicaciones Científicas De Investigación
2-AETCT has been studied for its potential applications in the fields of drug discovery, material science, and biochemistry. In drug discovery, 2-AETCT has been found to possess anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In material science, 2-AETCT has been studied for its potential use in the development of new polymers and nanomaterials. In biochemistry, 2-AETCT has been studied for its potential use as a fluorescent probe, as well as its ability to act as a chelating agent or a catalyst.
Propiedades
IUPAC Name |
2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-14-12(15)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPRCRIUXLGPCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389337 |
Source


|
| Record name | 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
CAS RN |
301321-98-2 |
Source


|
| Record name | 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)


![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)

![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)

